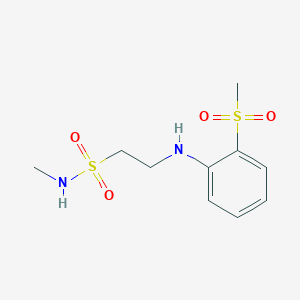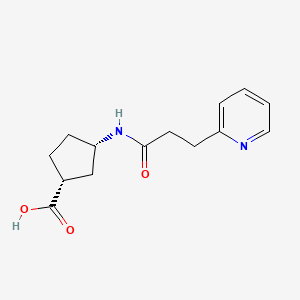
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes that are involved in apoptosis and downregulation of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-oxidant activity and inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various biochemical and physiological effects. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
Orientations Futures
There are several future directions for the study of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide. One potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more potent and selective HDAC inhibitors. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. In addition, the development of more efficient synthesis methods for this compound may facilitate its use in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic activities and has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide can be synthesized using a simple method. The starting material for this synthesis is 2-chloro-N-methyl ethanesulfonamide, which is reacted with 2-methylsulfonylaniline in the presence of a base to obtain this compound. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield.
Applications De Recherche Scientifique
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-11-18(15,16)8-7-12-9-5-3-4-6-10(9)17(2,13)14/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDABVVLZXRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-Bromo-3-fluoro-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6645084.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

